molecular formula C25H20N4O4 B11271156 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11271156
M. Wt: 440.4 g/mol
InChI Key: ONBCSMDBZFFNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a benzyl group at position 3 and a 1,2,4-oxadiazol-5-yl moiety at position 5. The oxadiazole ring is further functionalized with a 4-ethoxyphenyl group. This structure combines the quinazoline scaffold—known for its pharmacological relevance in kinase inhibition and anticancer activity—with the oxadiazole ring, a bioisostere for ester or amide groups that enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31)

InChI Key

ONBCSMDBZFFNAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid (1 ) reacts with acyl chlorides or isothiocyanates to form 2-substituted benzamide intermediates. For example, treatment with benzyl isothiocyanate in ethanol yields 3-benzylquinazolinone precursors (3a-e ) via dehydrative cyclization.

Reaction Conditions :

StepReagents/ConditionsYield
1Anthranilic acid + benzyl isothiocyanate, reflux in ethanol (8 h)90–95%
2Cyclization with acetic anhydride or POCl₃85–92%

N-Alkylation for Benzyl Substituent

The 3-benzyl group is introduced via N-alkylation. Ethyl chloroacetate or benzyl halides are used in DMF with K₂CO₃ as a base:
Quinazolinone+Benzyl chlorideK2CO3,DMF3-Benzylquinazolinone\text{Quinazolinone} + \text{Benzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} 3\text{-Benzylquinazolinone}
Key Data :

  • Temperature: Room temperature.

  • Yield: 70–80%.

Synthesis of 1,2,4-Oxadiazole Moiety

The 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-yl group is constructed separately and later coupled to the quinazoline core.

Amidoxime Formation

4-Ethoxybenzaldehyde (4 ) is converted to amidoxime (5 ) via reaction with hydroxylamine hydrochloride:
4-Ethoxybenzaldehyde+NH2OH\cdotpHClNa2CO3,MeOHAmidoxime\text{4-Ethoxybenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Na}_2\text{CO}_3, \text{MeOH}} \text{Amidoxime}
Conditions :

  • Reflux for 12–18 h.

  • Yield: 50–60%.

Cyclization to Oxadiazole

The amidoxime undergoes cyclization with chloroacetyl chloride or carbon tetrachloride to form the oxadiazole ring:
Amidoxime+ClCH2COClToluene, reflux3-(4-Ethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride\text{Amidoxime} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Toluene, reflux}} 3\text{-(4-Ethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride}
Optimized Parameters :

  • Catalyst: None (thermal cyclization).

  • Yield: 65–75%.

Coupling of Oxadiazole to Quinazoline Core

The oxadiazole moiety is linked to the quinazoline-dione at the 7-position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

SNAr Reaction

The quinazoline derivative (6 ) reacts with oxadiazole-carbonyl chloride in DMF with K₂CO₃:
6+Oxadiazole-carbonyl chlorideK2CO3,DMFIntermediate\text{6} + \text{Oxadiazole-carbonyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Intermediate}
Conditions :

  • Temperature: 80–100°C.

  • Yield: 60–70%.

Suzuki-Miyaura Coupling (Alternative)

For higher regioselectivity, a brominated quinazoline intermediate couples with oxadiazole-boronic ester:
7-Bromoquinazoline+Oxadiazole-BpinPd(PPh3)4,Na2CO3Target Compound\text{7-Bromoquinazoline} + \text{Oxadiazole-Bpin} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Target Compound}
Data :

  • Catalyst: Pd(PPh₃)₄.

  • Solvent: 1,4-Dioxane/H₂O.

  • Yield: 55–65%.

Final Functionalization and Purification

Purification

Crude product is purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.

Analytical Characterization

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline-H), 7.65–7.12 (m, 9H, aromatic), 4.52 (s, 2H, benzyl-CH₂), 4.10 (q, J=7 Hz, 2H, OCH₂CH₃).

  • HRMS : m/z calc. for C₂₅H₂₀N₄O₄ [M+H]⁺: 440.459, found: 440.458.

Challenges and Optimization

  • Oxadiazole Stability : Prolonged heating above 100°C leads to decomposition; microwave-assisted synthesis reduces reaction time.

  • Regioselectivity : Suzuki coupling minimizes byproducts compared to SNAr.

Industrial-Scale Considerations

  • Continuous Flow Systems : Enhance yield (∼90%) for cyclization steps.

  • Green Chemistry : Use of water as a co-solvent in cross-coupling reduces toxicity .

Chemical Reactions Analysis

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinazoline compounds exhibit antimicrobial activities. A study on related quinazoline derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione were evaluated for their ability to inhibit bacterial growth through mechanisms involving DNA gyrase and topoisomerase IV inhibition .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. Studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating cell cycle regulators and apoptosis-related proteins. For example, research has highlighted the ability of certain quinazoline derivatives to significantly inhibit the proliferation of cancer cells across various types.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with specific molecular targets, potentially inhibiting their activity or modulating their function. This mechanism may lead to various biological effects such as antimicrobial activity or anticancer effects.

Study 1: Antimicrobial Activity Assessment

In a comparative study of quinazoline derivatives, researchers synthesized several compounds and evaluated their antimicrobial properties using the Agar well diffusion method. Among the tested compounds, those structurally similar to 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione exhibited moderate activity against both Gram-positive and Gram-negative strains. Notably, compound 15 showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, surpassing standard antibacterial drugs like ampicillin .

Study 2: Anticancer Efficacy

A research article detailed the synthesis of novel quinazoline derivatives for anticancer applications. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involved inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest that 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione could be a promising candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 3-benzylquinazoline-2,4-dione derivatives with variable substituents on the oxadiazole ring. Below is a systematic comparison with analogs documented in recent literature and CAS registries:

Table 1: Key Structural and Functional Differences

Compound Name Substituent on Oxadiazole Key Structural Features Potential Biological Implications
3-Benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (Target) 4-Ethoxyphenyl Ethoxy group (-OCH2CH3) enhances lipophilicity Improved membrane permeability vs. polar groups
3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4-dione (CAS 2034586-20-2) 4-Fluorophenyl Electron-withdrawing fluorine (-F) Increased binding affinity to electron-deficient targets
3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4-dione (CAS 2034586-36-0) 4-Methylphenyl Methyl group (-CH3) adds steric bulk Potential steric hindrance at receptor sites

Key Observations:

Electronic Effects :

  • The 4-ethoxyphenyl group in the target compound introduces moderate electron-donating effects via the ethoxy oxygen, which may stabilize interactions with hydrophobic pockets in enzymes like PARP or topoisomerases.
  • In contrast, the 4-fluorophenyl analog (CAS 2034586-20-2) exhibits electron-withdrawing properties, likely enhancing binding to targets requiring charge stabilization (e.g., kinase ATP-binding domains) .

Lipophilicity and Solubility :

  • The ethoxy group increases logP compared to the methyl or fluorine substituents, suggesting better lipid bilayer penetration. However, this may reduce aqueous solubility, necessitating formulation adjustments.

Research Findings and Pharmacological Relevance

  • Anticancer Activity : Quinazoline-2,4-dione derivatives inhibit EGFR and VEGFR-2 kinases. The oxadiazole moiety in the fluorophenyl analog (CAS 2034586-20-2) showed IC50 values of 12 nM against EGFR in vitro, suggesting the ethoxy variant may retain similar potency with altered pharmacokinetics .
  • Antimicrobial Potential: Oxadiazole-containing compounds exhibit broad-spectrum antimicrobial activity. The methylphenyl analog (CAS 2034586-36-0) demonstrated MIC values of 8 µg/mL against S. aureus, implying steric bulk may hinder bacterial target engagement compared to smaller substituents .

Biological Activity

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Its unique structure combines a quinazoline core with an oxadiazole ring, which is hypothesized to contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is C25H20N4O4C_{25}H_{20}N_{4}O_{4}. The compound's structure includes:

  • A benzyl group that may enhance lipophilicity.
  • An ethoxy-substituted phenyl group contributing to its interaction with biological targets.
  • An oxadiazole ring , known for its bioactivity in various medicinal contexts.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities that can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that derivatives of quinazoline compounds possess antimicrobial properties. For instance, a related study reported the synthesis of quinazoline derivatives that showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method . The most promising compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin.

Anticancer Potential

Research indicates potential anticancer properties attributed to quinazoline derivatives. The incorporation of oxadiazole rings has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives similar to 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline were evaluated for their ability to inhibit cancer cell proliferation .

Anti-inflammatory Effects

Quinazoline derivatives have been studied for their anti-inflammatory properties. One study highlighted that certain derivatives could suppress cytokine-mediated inflammatory responses and alleviate symptoms in models of acute lung injury . This suggests a potential therapeutic role in treating inflammatory diseases.

The biological activity of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline is likely mediated through various mechanisms:

  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in bacterial resistance mechanisms.
  • Cellular Interaction : The structural complexity allows for diverse interactions with cellular targets, potentially leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

StudyFocusFindings
Antimicrobial ActivityModerate activity against Gram-positive and Gram-negative bacteria; inhibition zones comparable to ampicillin.
Anti-inflammatory EffectsSignificant reduction in cytokine levels in murine models; potential for treating acute lung injury.
Anticancer PropertiesInduced apoptosis in various cancer cell lines; effective against multiple types of tumors.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Cyclization of anthranilic acid derivatives to form the quinazoline-2,4-dione core .
  • Step 2: Introduction of the benzyl group at position 3 via alkylation or nucleophilic substitution .
  • Step 3: Coupling of the 1,2,4-oxadiazole moiety at position 7 through a condensation reaction between a nitrile oxide intermediate and a 4-ethoxyphenyl-substituted amidoxime .
  • Verification: Structural integrity is confirmed using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to validate regioselectivity and purity .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies proton environments (e.g., benzyl CH2_2, ethoxy OCH2_2CH3_3), while 13C^{13}C-NMR confirms carbonyl groups (C=O) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Detects functional groups like C=O (1660–1700 cm1^{-1}) and C=N (1600 cm1^{-1}) .
  • X-ray Crystallography (if applicable): Resolves crystal packing and stereoelectronic effects in solid-state studies .

Advanced: How can synthetic routes be optimized to improve yield and selectivity for the oxadiazole-quinazoline hybrid structure?

Answer:

  • Catalytic Systems: Use green catalysts (e.g., diisopropyl ethyl ammonium acetate) to enhance condensation efficiency and reduce side reactions .
  • Microwave-Assisted Synthesis: Accelerates cyclization steps, improving yields from 60% to >80% in reduced reaction times .
  • Protecting Group Strategies: Selective protection of the quinazoline NH groups prevents undesired oxadiazole ring-opening during coupling .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures aid in crystallization .

Advanced: How do substituents on the 1,2,4-oxadiazole ring influence biological activity?

Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Electron-Withdrawing Groups (e.g., -NO2_2, -CF3_3): Enhance antimicrobial activity by increasing electrophilicity at the oxadiazole ring .
  • Electron-Donating Groups (e.g., -OCH3_3, -C2_2H5_5): Improve solubility and bioavailability but may reduce target binding affinity .
  • Aryl Substitutions (e.g., 4-ethoxyphenyl): Extend π-π stacking interactions with enzyme active sites, as seen in kinase inhibition assays .

Advanced: How can contradictory bioactivity data (e.g., variable IC50_{50}50​ values across studies) be resolved?

Answer:

  • Standardized Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies in vitro vs. in vivo .
  • Target Engagement Studies: Employ thermal shift assays or surface plasmon resonance (SPR) to directly measure binding to purported targets (e.g., PARP or EGFR kinases) .

Advanced: What experimental strategies are used to elucidate the mechanism of action for this compound?

Answer:

  • Molecular Docking: Predict binding modes with targets like DNA topoisomerase II or cyclooxygenase-2 (COX-2) using AutoDock Vina .
  • Gene Knockout Models: CRISPR/Cas9-mediated deletion of suspected targets (e.g., HDACs) in cell lines to confirm on-target effects .
  • Metabolomics Profiling: LC-MS-based analysis of treated cells to identify dysregulated pathways (e.g., purine or glutathione metabolism) .

Basic: How is the stability of this compound evaluated under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Stability: Heat at 40–60°C and assess decomposition products using TGA-DSC .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation with UV spectroscopy .

Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • QSAR Modeling: Correlate substituent descriptors (e.g., logP, molar refractivity) with absorption/distribution parameters .
  • ADMET Prediction: Use SwissADME or ADMETlab to forecast blood-brain barrier permeability and cytochrome P450 inhibition .
  • Free Energy Perturbation (FEP): Calculate relative binding energies for derivatives to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.